N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13646614
InChI: InChI=1S/C17H23BFNO3/c1-16(2)17(3,4)23-18(22-16)12-8-9-14(13(19)10-12)20-15(21)11-6-5-7-11/h8-11H,5-7H2,1-4H3,(H,20,21)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C3CCC3)F
Molecular Formula: C17H23BFNO3
Molecular Weight: 319.2 g/mol

N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide

CAS No.:

Cat. No.: VC13646614

Molecular Formula: C17H23BFNO3

Molecular Weight: 319.2 g/mol

* For research use only. Not for human or veterinary use.

N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide -

Specification

Molecular Formula C17H23BFNO3
Molecular Weight 319.2 g/mol
IUPAC Name N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide
Standard InChI InChI=1S/C17H23BFNO3/c1-16(2)17(3,4)23-18(22-16)12-8-9-14(13(19)10-12)20-15(21)11-6-5-7-11/h8-11H,5-7H2,1-4H3,(H,20,21)
Standard InChI Key QSIXGLGERNDQHI-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C3CCC3)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C3CCC3)F

Introduction

N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide is a complex organic compound that has garnered attention in the field of organic chemistry due to its unique structure and potential applications. This compound belongs to the class of boron-containing compounds, which are often used in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions.

Molecular Formula and Weight

  • Molecular Formula: C₁₇H₂₃BFNO₃

  • Molecular Weight: 319.2 g/mol, as computed by PubChem .

Computed Descriptors

  • IUPAC Name: N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide .

  • InChI: 1S/C17H23BFNO3/c1-16(2)17(3,4)23-18(22-16)12-8-9-14(13(19)10-12)20-15(21)11-6-5-7-11/h8-11H,5-7H2,1-4H3,(H,20,21) .

  • InChIKey: QSIXGLGERNDQHI-UHFFFAOYSA-N .

Potential Applications

Boron-containing compounds like this are often used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds. They are also of interest in medicinal chemistry due to their potential biological activities.

Future Research Directions

Future research should focus on optimizing synthesis methods, exploring its reactivity in various chemical reactions, and investigating its potential biological activities. Additionally, computational studies could provide insights into its molecular properties and potential interactions with biological targets.

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